7-chloro-2-hydroxy-1H-quinolin-4-one
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Overview
Description
7-chloro-2-hydroxy-1H-quinolin-4-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with a chlorine atom at the 7th position, a hydroxyl group at the 2nd position, and a ketone group at the 4th position. It is known for its significant pharmaceutical and biological activities, making it valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-hydroxy-1H-quinolin-4-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of 7-chloro-2-aminobenzamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-hydroxy-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a quinone derivative.
Reduction: The ketone group at the 4th position can be reduced to form a hydroxyl group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-hydroxy-1H-quinolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents for treating various diseases.
Industry: It serves as a precursor for the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Lacks the chlorine atom at the 7th position.
4-hydroxyquinoline: Lacks the chlorine atom at the 7th position and the hydroxyl group at the 2nd position.
7-chloroquinoline: Lacks the hydroxyl group at the 2nd position and the ketone group at the 4th position.
Uniqueness
7-chloro-2-hydroxy-1H-quinolin-4-one is unique due to the presence of both the chlorine atom at the 7th position and the hydroxyl group at the 2nd position, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-2-hydroxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNGQJXCUMPRHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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